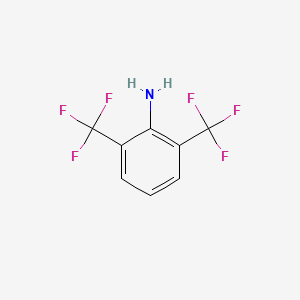

2,6-Bis(trifluoromethyl)aniline

Description

Significance of Fluorine and Fluoroalkyl Groups in Molecular Design and Functionality

The element fluorine possesses a unique combination of properties that make it highly valuable in molecular design. Its high electronegativity (4.0 on the Pauling scale), second only to neon, and small van der Waals radius (1.47 Å), which is comparable to that of a hydrogen atom (1.20 Å), allow it to act as a bioisostere for hydrogen while exerting powerful electronic effects. mdpi.comtandfonline.com The trifluoromethyl (-CF3) group, in particular, is a key fluoroalkyl substituent known for its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. mdpi.comwikipedia.org

The incorporation of fluorine or trifluoromethyl groups into a molecule can lead to several advantageous modifications:

Enhanced Lipophilicity: Fluorine's presence generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its bioavailability. mdpi.combenthamscience.comnih.gov

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation. mdpi.comtandfonline.com This can increase the half-life of a drug, reducing the required dosage. tandfonline.com

Modulation of pKa: The strong electron-withdrawing effect of fluorine can lower the pKa of nearby acidic or basic functional groups, which is a critical factor in controlling the physical properties and biological interactions of a molecule. researchgate.netnih.gov

Conformational Control: Fluorine can create a conformational bias in a molecule, which can be strategically used to optimize its binding to a biological target. researchgate.netnih.gov

These properties have led to the inclusion of fluorine in approximately 20% of all marketed pharmaceuticals and 15% of pesticides. mdpi.comnih.gov

| Property | Hydrogen (H) | Fluorine (F) | Trifluoromethyl (CF3) |

|---|---|---|---|

| van der Waals Radius (Å) | 1.20 tandfonline.com | 1.47 tandfonline.com | Bulky mdpi.com |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 tandfonline.com | Intermediate between F and Cl wikipedia.org |

| Lipophilicity (Hansch π value) | - | +0.14 | +0.88 mdpi.com |

| Bond Dissociation Energy (C-X, kJ/mol) | 414.2 (C-H) mdpi.com | 485.3 (C-F) mdpi.com | - |

Overview of Aniline (B41778) Derivatives in Organic Chemistry and Medicinal Applications

Aniline, with its structure of a phenyl group attached to an amino group, is a fundamental building block in organic chemistry. wikipedia.orgslideshare.net Aniline and its derivatives are crucial intermediates in the synthesis of a vast array of products, including dyes, pigments, polymers, and agrochemicals. ontosight.airesearchgate.netsci-hub.se

In the pharmaceutical industry, the aniline scaffold is present in a wide range of drugs. researchgate.netcoherentmarketinsights.com For example, it is a key precursor for the synthesis of the common analgesic paracetamol (acetaminophen). sci-hub.secoherentmarketinsights.com The versatility of the aniline structure allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to enhance efficacy and reduce side effects. cresset-group.com However, the aniline motif itself can be susceptible to metabolic oxidation, which can sometimes lead to the formation of reactive metabolites. nih.gov This has driven research into creating aniline derivatives with improved metabolic stability, often through the strategic placement of substituents like fluorine. cresset-group.comnih.gov

Unique Position of 2,6-Bis(trifluoromethyl)aniline within the Class of Bis(trifluoromethyl)anilines

Among the various bis(trifluoromethyl)aniline isomers, this compound holds a unique position due to the steric and electronic effects imposed by the two trifluoromethyl groups flanking the amino group. The chemical formula for this compound is C8H5F6N. nih.gov

The ortho-positioning of the two bulky and strongly electron-withdrawing -CF3 groups creates significant steric hindrance around the amino group. This steric shielding can influence the reactivity of the amine, potentially making it less susceptible to certain reactions compared to its isomers where the -CF3 groups are in meta or para positions (e.g., 2,5-bis(trifluoromethyl)aniline (B140203) or 3,5-bis(trifluoromethyl)aniline). chemicalbook.comnih.gov This unique structural arrangement can be advantageous in the design of specialized ligands for catalysis or in creating building blocks for materials with specific conformational requirements. researchgate.net

The synthesis of this compound can be challenging. One reported method involves the halogenation of 4-chlorobenzotrifluoride (B24415) to 3,4,5-trichlorobenzotrifluoride, followed by an amination reaction. wipo.int Another approach starts from 1,3,5-tris(trifluoromethyl)benzene. researchgate.net The specific positioning of the trifluoromethyl groups in the 2,6-isomer makes it a valuable, albeit specialized, reagent in organic synthesis. For instance, it has been used in the synthesis of NNN pincer ligands, where its structural rigidity and electronic properties are key to the ligand's coordination behavior. acs.org

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H5F6N | nih.gov |

| Molecular Weight | 229.12 g/mol | nih.gov |

| CAS Number | 313-13-3 | nih.gov |

| Predicted XlogP | 3.0 | uni.lu |

Research Gaps and Future Directions in this compound Chemistry

Despite its unique properties, the chemistry of this compound is not as extensively explored as that of other aniline derivatives. Several research gaps and potential future directions can be identified:

Development of Novel Synthetic Methodologies: While some synthetic routes exist, the development of more efficient, cost-effective, and scalable methods for the synthesis of this compound and its derivatives is crucial for its wider application. mdpi.comnih.gov

Exploration of Reactivity: A more comprehensive investigation into the reactivity of the sterically hindered amino group is needed. Understanding its behavior in a wider range of chemical transformations could unlock new applications in catalysis and complex molecule synthesis.

Applications in Materials Science: The rigid and electron-deficient nature of the this compound scaffold makes it an interesting candidate for the development of novel polymers, liquid crystals, and other advanced materials. Further research in this area could lead to materials with unique optical, electronic, or thermal properties.

Medicinal Chemistry Applications: While the steric hindrance might pose challenges for traditional drug-receptor interactions, it could also be exploited to achieve high selectivity for specific biological targets. Investigating the potential of this compound as a scaffold for new therapeutic agents, particularly in areas where target specificity is paramount, is a promising avenue for future research. nih.govnumberanalytics.com

Computational and In Vitro Studies: More extensive use of computational modeling and in vitro screening methods could help to predict the properties and potential applications of this compound derivatives more efficiently, guiding synthetic efforts and biological evaluations. nih.gov

The continued exploration of fluorinated compounds, and specifically uniquely substituted anilines like this compound, promises to yield new discoveries and innovations across the chemical sciences.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6N/c9-7(10,11)4-2-1-3-5(6(4)15)8(12,13)14/h1-3H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYVECAMLDRXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426506 | |

| Record name | 2,6-Bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313-13-3 | |

| Record name | 2,6-Bis(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Bis(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Computational Analysis of 2,6 Bis Trifluoromethyl Aniline

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the identity and purity of 2,6-bis(trifluoromethyl)aniline, offering a comprehensive understanding of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is an indispensable tool for characterizing the structure of this compound in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and electronic environment.

¹H NMR: The proton NMR spectrum of this compound is anticipated to be relatively simple. The aromatic region would likely display a triplet for the proton at the C4 position and a doublet for the protons at the C3 and C5 positions, resulting from spin-spin coupling. The amino (-NH₂) protons would appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The two trifluoromethyl (-CF₃) groups would appear as quartets due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the strong electron-withdrawing nature of the trifluoromethyl groups and the electron-donating amino group.

¹⁹F NMR: Given the presence of two -CF₃ groups, ¹⁹F NMR is a particularly powerful technique for the characterization of this compound. A single resonance is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups. The chemical shift of this signal is sensitive to the electronic environment and can be used to confirm the presence and nature of the fluorinated substituents. The chemical shift in ¹⁹F NMR is influenced by factors such as the presence of electronegative substituents and resonance effects within the aromatic system alfa-chemistry.com. Studies on similar trifluoromethyl-containing compounds have shown that the ¹⁹F chemical shift is sensitive to solvent polarity nih.govnih.gov.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~7.0-7.5 | m | Aromatic protons |

| ¹H | Variable | br s | -NH₂ protons |

| ¹³C | ~120-150 | m | Aromatic carbons |

| ¹³C | ~124 (q, J ≈ 275 Hz) | q | -CF₃ carbons |

| ¹⁹F | ~ -60 to -65 | s | -CF₃ fluorines |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The analysis of the vibrational spectra of this compound allows for the identification of characteristic functional groups and provides insights into the molecular structure. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to aid in the assignment of the observed vibrational bands researchgate.netasianpubs.org.

Key Vibrational Modes:

N-H Stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl groups are expected in the region of 1100-1300 cm⁻¹.

Aromatic C-H Stretching: These vibrations are typically observed above 3000 cm⁻¹.

Aromatic C=C Stretching: Vibrations associated with the benzene ring are expected in the 1400-1600 cm⁻¹ region.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | ~3450 | Medium |

| N-H Symmetric Stretch | ~3350 | Medium |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aromatic C=C Stretch | 1400-1600 | Medium-Strong |

| C-F Stretch | 1100-1300 | Strong |

| N-H Bending | ~1620 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be observed at m/z 229. The fragmentation pattern would be characterized by the loss of substituent groups. Predicted collision cross section data for various adducts of this compound are available uni.lu.

Expected Fragmentation Pathways:

Loss of a fluorine atom to give [M-F]⁺.

Loss of a trifluoromethyl radical to give [M-CF₃]⁺.

Loss of HCN from the aniline (B41778) ring structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) |

| [M+H]⁺ | 230.03990 |

| [M+Na]⁺ | 252.02184 |

| [M-H]⁻ | 228.02534 |

| [M]⁺ | 229.03207 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the UV region, corresponding to π → π* transitions of the aromatic ring. The position and intensity of these bands are influenced by the amino and trifluoromethyl substituents. Related studies on polyimides containing bis(trifluoromethyl)-triphenylamine moieties have shown absorption maxima in the range of 300-400 nm researchgate.net.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) |

| π → π | ~250-300 |

| n → π | ~300-350 |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound has been reported in the searched literature, such a study would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the amino group.

Quantum Chemical and Theoretical Investigations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing and interpreting experimental spectroscopic data. These calculations can predict molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic properties researchgate.net. For instance, DFT calculations have been successfully used to study the vibrational spectra of other halogenated aniline derivatives asianpubs.org. Theoretical studies on related trifluoromethyl-substituted anilines have provided insights into their molecular structure and electronic properties acs.org. Computational methods can be employed to simulate the IR, Raman, and NMR spectra of this compound, aiding in the assignment of experimental data and providing a deeper understanding of its structure-property relationships.

Based on the conducted research, there is a notable lack of specific published computational and advanced spectroscopic studies focused solely on this compound for the outlined sections. While extensive research exists for other isomers, such as 3,5-bis(trifluoromethyl)aniline, and related monofluoromethylated compounds, the specific data required for the geometrical parameters, electronic structure, HOMO-LUMO analysis, NBO analysis, reaction mechanisms, and predicted spectroscopic parameters of the 2,6- isomer are not available in the public domain.

Therefore, it is not possible to generate a scientifically accurate article for this compound that adheres to the strict, data-dependent outline provided in the instructions. Attempting to do so would require using data from different molecules, which would be scientifically inaccurate and violate the core requirements of the request.

Reactivity and Chemical Transformations of 2,6 Bis Trifluoromethyl Aniline

Amination and Acylation Reactions of the Aniline (B41778) Moiety

The primary amino group (-NH₂) of 2,6-bis(trifluoromethyl)aniline serves as a key site for nucleophilic reactions, allowing for the construction of more complex molecular architectures. Standard reactions for primary amines, such as alkylation and acylation, are applicable, though the electronic effects of the trifluoromethyl groups can influence reactivity.

Amination/Alkylation: The nitrogen atom's lone pair of electrons allows it to act as a nucleophile, reacting with alkyl halides to form secondary and tertiary amines. This process, known as N-alkylation, is a fundamental transformation in amine chemistry. For instance, related aniline derivatives can be successfully N-methylated using methanol (B129727) in the presence of an iridium or ruthenium catalyst. While the strong electron-withdrawing nature of the two CF₃ groups in this compound reduces the nucleophilicity of the amino group compared to aniline, these transformations are still feasible under appropriate catalytic conditions.

Acylation: The reaction of the aniline moiety with acyl chlorides or acid anhydrides leads to the formation of stable amide derivatives. This transformation, a variant of the Schotten-Baumann reaction, is a common strategy for protecting the amino group or for synthesizing biologically active molecules and ligands. The resulting amides can be subsequently hydrolyzed to regenerate the aniline if needed. For example, anilides can be prepared and subsequently arylated, after which the acyl group can be removed by base hydrolysis to yield substituted aniline derivatives.

Functionalization of the Aromatic Ring via C-H Activation

Direct functionalization of the C-H bonds on the aromatic ring of anilines represents an atom-economical approach to building molecular complexity, avoiding the need for pre-functionalized starting materials. The presence of the amino group and the trifluoromethyl substituents directs the regioselectivity of these transformations.

The development of selective C-H functionalization methods allows for precise modification of the aromatic core at the ortho, meta, or para positions relative to the amino group.

Ortho-Selective Functionalization: Palladium-catalyzed ortho-arylation has been demonstrated for unprotected anilines. rsc.orgsigmaaldrich.com This approach avoids the need for N-protection/deprotection steps, which are often required to prevent competitive N-arylation (Buchwald-Hartwig amination). sigmaaldrich.com The use of a cooperating ligand, such as [2,2′-bipyridin]-6(1H)-one, is crucial for achieving high chemoselectivity and directing the functionalization to the ortho position. rsc.orgsigmaaldrich.com The reaction proceeds via a C-H cleavage step that is favored over C-N coupling, enabling the selective formation of ortho-arylated anilines. rsc.org For anilides, palladium-catalyzed ortho-arylation can also be achieved using Pd(OAc)₂ in trifluoroacetic acid (TFA). Current time information in Bangalore, IN.acs.org

Para-Selective Functionalization: The para-position of anilines can also be targeted selectively. A visible-light-induced method using an iridium photocatalyst has been developed for the para-selective C-H functionalization of anilines with diazomalonates. uni.lu This reaction proceeds through radical-radical cross-coupling. Furthermore, palladium catalysis with a specialized S,O-ligand enables the highly para-selective C-H olefination of a broad range of aniline derivatives, including those with electron-withdrawing groups. acs.org This method is operationally simple and can be performed under aerobic conditions. acs.org

| Strategy | Position | Catalyst/Reagent | Key Features |

| Direct Arylation | Ortho | Pd / [2,2′-bipyridin]-6(1H)-one | Works on unprotected anilines, avoids N-arylation. rsc.orgsigmaaldrich.com |

| Anilide Arylation | Ortho | Pd(OAc)₂ / TFA | Requires N-acylation prior to C-H activation. Current time information in Bangalore, IN.acs.org |

| Photocatalytic C-C Coupling | Para | Ir(III) photocatalyst / Diazomalonate | Visible-light induced, radical mechanism. uni.lu |

| Olefination | Para | Pd / S,O-ligand | Mild conditions, broad substrate scope, high para-selectivity. acs.org |

This table provides a summary of strategies for the regioselective functionalization of the aniline aromatic ring.

The introduction of an alkene moiety onto the aniline ring can be achieved through cross-coupling reactions, most notably the Heck reaction. mdpi.comyoutube.com This palladium-catalyzed reaction couples an aryl halide with an alkene in the presence of a base to form a substituted alkene. mdpi.comchemrxiv.org While this typically requires a pre-halogenated aniline derivative, direct C-H olefination methods have emerged as a more efficient alternative.

As mentioned previously, a highly para-selective C-H olefination of aniline derivatives is possible using a palladium catalyst combined with a specific S,O-ligand. This reaction demonstrates excellent functional group tolerance and works under mild conditions with high efficiency, providing direct access to para-alkenylated anilines without prior halogenation of the aromatic ring. acs.org

Reactions Involving the Trifluoromethyl Groups

The trifluoromethyl (CF₃) groups are generally stable, but under specific conditions, they can participate in unique chemical transformations, offering pathways to novel fluorinated compounds.

The trifluoromethyl group, while robust, can undergo defluorinative functionalization. This process involves the selective cleavage of a C-F bond and the formation of a new bond, typically converting a CF₃ group into a difunctionalized or difluoromethyl (-CF₂H) motif. nih.govchemrxiv.org Recent advancements have enabled the C(sp³)–F bond functionalization of trifluoromethyl groups by generating a highly reactive difluoromethyl anion intermediate in a flow system. nih.govchemrxiv.org This technique allows for diverse transformations and provides a powerful platform for synthesizing novel difluoromethyl compounds from readily available trifluoromethylated precursors. nih.gov This strategy is significant as it offers an efficient route to modify trifluoromethyl-containing molecules, potentially altering their biological and chemical properties. nih.govchemrxiv.org

| Reaction Type | Key Reagent/Condition | Product Motif | Significance |

| Defluorinative Functionalization | Potassium Naphthalenide / Flow Reactor | -CF₂-R | Converts stable CF₃ groups into diverse difunctionalized motifs. nih.gov |

| Hydrodefluorination | Potassium Naphthalenide / Flow Reactor | -CF₂H | Provides access to difluoromethyl compounds from trifluoromethyl precursors. nih.govchemrxiv.org |

This table summarizes key aspects of defluorinative functionalization of trifluoromethyl groups.

The aniline nitrogen of this compound can act as a donor ligand to coordinate with various metal centers, forming metal complexes. chemrxiv.org A common strategy involves the initial formation of a Schiff base. Schiff bases, or imines, are synthesized by the condensation of a primary amine with an aldehyde or ketone. youtube.com

The this compound can react with aldehydes (e.g., 2,6-pyridinedicarboxaldehyde) to form multidentate Schiff base ligands. asianpubs.org These ligands, featuring imine (-N=CH-) linkages, can then chelate to transition metal ions such as Cu(II), Co(II), Ni(II), and Zn(II) to form stable coordination complexes. researchgate.netnih.gov The resulting metal complexes have diverse geometries, such as octahedral or square planar, depending on the metal ion and coordination environment. researchgate.net The bulky and electron-withdrawing trifluoromethyl groups on the ligand framework can significantly influence the steric and electronic properties of the resulting metal complex, affecting its stability, solubility, and catalytic activity. chemrxiv.org

Cyclization and Heterocycle Formation with Trifluoromethylated Anilines

The amino group of this compound serves as a versatile handle for constructing more complex molecular architectures, particularly heterocyclic ring systems. The electron-withdrawing nature of the trifluoromethyl groups can influence the reactivity of the aniline and the stability of the resulting products.

This compound readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction involves the nucleophilic attack of the primary amine onto the carbonyl carbon, followed by dehydration, typically under acidic catalysis or with azeotropic removal of water. internationaljournalcorner.combepls.com The general structure of a Schiff base involves a carbon-nitrogen double bond (C=N), where the nitrogen is connected to the 2,6-bis(trifluoromethyl)phenyl group. ekb.eg

These Schiff bases are not merely synthetic intermediates but are also valuable ligands in coordination chemistry. The imine nitrogen has a lone pair of electrons that can coordinate to metal ions, forming stable metal complexes. mdpi.comjocpr.comnih.gov The steric hindrance from the two ortho-trifluoromethyl groups can influence the geometry and coordination number of the resulting metal complexes. The synthesis typically involves reacting the pre-formed Schiff base with a metal salt, such as a chloride or acetate (B1210297) salt of transition metals like copper, nickel, or zinc, in a suitable solvent like ethanol. mdpi.comjocpr.com

Table 1: Examples of Schiff Base Formation with this compound

| Carbonyl Compound | Resulting Schiff Base Structure | Reaction Conditions |

| Benzaldehyde | Ethanol, cat. Acetic Acid, Reflux | |

| Salicylaldehyde | Methanol, Reflux | |

| Acetone | Toluene, Dean-Stark, p-TsOH |

Quinolines are a vital class of nitrogen-containing heterocycles with widespread applications. Several classical methods for quinoline (B57606) synthesis utilize anilines as key starting materials. acs.org While specific examples employing this compound are not extensively documented, its participation in these reactions can be projected based on established mechanisms.

The Doebner-von Miller reaction is a prominent method that involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone under strong acid catalysis (e.g., polyphosphoric acid, sulfuric acid). wikipedia.orgslideshare.netyoutube.com The reaction proceeds through a Michael-type addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and subsequent oxidation/aromatization to yield the quinoline ring. The strong electron-withdrawing trifluoromethyl groups on the this compound ring would deactivate it towards electrophilic attack, potentially requiring harsher reaction conditions for the cyclization step.

Table 2: Potential Quinoline Synthesis Reactions Involving this compound

| Reaction Name | Co-reactant(s) | Plausible Product Structure |

| Doebner-von Miller | Acrolein | |

| Combes Synthesis | Acetylacetone | |

| Friedländer Synthesis | 2-Chloro-3-formylquinoline |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is fundamentally different from the more common electrophilic aromatic substitution. NAS is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which serve to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.

The two trifluoromethyl groups in this compound are powerful activators for NAS. However, the -CF3 groups and the -NH2 group themselves are not typically displaced. Instead, they activate the ring, making it susceptible to nucleophilic attack if a suitable leaving group, such as a halogen (F, Cl, Br, I), is present at another position on the ring. For instance, in a hypothetical molecule like 4-chloro-2,6-bis(trifluoromethyl)aniline, the chloride ion would be an excellent leaving group.

The reaction proceeds via an addition-elimination mechanism. A nucleophile (e.g., an alkoxide, thiolate, or another amine) attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate. The electron density in this intermediate is delocalized onto the electron-withdrawing trifluoromethyl groups. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. The presence of precursors such as 2,6-dibromo-3,5-bis(trifluoromethyl)aniline (B11949820) highlights the potential for such transformations. sigmaaldrich.com

Table 3: Representative Nucleophilic Aromatic Substitution Reactions

| Substrate | Nucleophile | Product |

| 4-Chloro-2,6-bis(trifluoromethyl)aniline | Sodium methoxide (B1231860) (NaOCH₃) | |

| 4-Bromo-2,6-bis(trifluoromethyl)aniline | Ammonia (NH₃) | |

| 4-Fluoro-2,6-bis(trifluoromethyl)aniline | Sodium thiophenoxide (NaSPh) |

Advanced Applications of 2,6 Bis Trifluoromethyl Aniline in Chemical Sciences

Catalysis and Ligand Design

The strategic placement of two bulky and highly electronegative trifluoromethyl groups on the aniline (B41778) scaffold makes 2,6-bis(trifluoromethyl)aniline an intriguing precursor for the design of specialized ligands for both transition metal catalysis and organocatalysis. These features can impart enhanced stability, selectivity, and activity to catalytic systems.

This compound serves as a crucial starting material for the synthesis of a variety of ligands, particularly for palladium and nickel-catalyzed cross-coupling reactions. The steric bulk of the ortho-trifluoromethyl groups can promote reductive elimination, the final step in many catalytic cycles, thereby increasing catalyst turnover. Furthermore, the electron-deficient nature of the aryl ring can enhance the stability of the metal center.

Ligands derived from sterically hindered and electron-poor anilines are instrumental in modern catalysis. For instance, N-aryl substituted N-heterocyclic carbene (NHC) ligands are a cornerstone of palladium catalysis. While direct examples detailing the use of this compound in the most common NHC ligands are still emerging, the principles of ligand design strongly support its utility. The synthesis of [(NHC)PdCl2(aniline)] complexes has been shown to be a straightforward method for creating highly active precatalysts. nih.gov In these systems, the aniline ligand can be readily displaced, initiating the catalytic cycle. Studies on related compounds, such as those using 3-trifluoromethylaniline, have demonstrated that electron-withdrawing groups on the aniline ligand can lead to more efficient catalysts for challenging cross-coupling reactions. nih.gov

The development of ligands for palladium(II)-catalyzed C-H functionalization is another area where aniline derivatives are pivotal. nih.gov The design of ligands that can effectively cooperate with the substrate at the metal center is crucial for achieving high reactivity and selectivity. nih.gov The unique steric and electronic profile of this compound makes it a promising candidate for developing novel ligands that can facilitate difficult C-H activation steps.

A notable application of related aniline derivatives is in the synthesis of α-diimine nickel precatalysts for ethylene (B1197577) polymerization. acs.org By systematically modifying the N-aryl moieties of the ligands, researchers can control the properties of the resulting polyethylene (B3416737), such as crystallinity and mechanical strength. acs.org The use of anilines with ortho-substituents is key to achieving high thermal stability and activity in these catalysts. acs.org

Table 1: Examples of Transition Metal Catalysis Systems Utilizing Aniline-Derived Ligands

| Catalyst System | Aniline Derivative | Application | Key Findings | Reference |

|---|---|---|---|---|

| [(IPr)PdCl2(aniline)] | 3-Trifluoromethylaniline | Suzuki-Miyaura cross-coupling | Identified as an optimal ligand for promoting C-O bond activation. | nih.gov |

| α-Diimine Nickel Precatalysts | 2-Dibenzhydryl-4,6-dichloroaniline | Ethylene polymerization | Resulted in polyethylenes with improved mechanical properties and controlled crystallinity. | acs.org |

| Palladium(II) Complexes | Various substituted anilines | C-H Functionalization | Ligand design is crucial for matching the substrate and achieving high selectivity. | nih.gov |

Organocatalysis, which uses small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. Trifluoromethylated aniline derivatives have found utility in this field, particularly in the design of chiral Brønsted acid and base catalysts. The electron-withdrawing trifluoromethyl groups can significantly modulate the acidity or basicity of the catalyst, influencing its activity and selectivity.

For example, 3,5-bis(trifluoromethyl) phenylammonium triflate (BFPAT) has been developed as a green and efficient organocatalyst for the one-pot synthesis of indeno[1,2-b]pyridine derivatives. sigmaaldrich.com This catalyst, derived from 3,5-bis(trifluoromethyl)aniline, demonstrates the effectiveness of highly fluorinated anilinium salts in promoting complex multi-component reactions. sigmaaldrich.com The strong electron-withdrawing effect of the two trifluoromethyl groups increases the acidity of the anilinium proton, making it a potent Brønsted acid catalyst.

While specific research on organocatalysts derived directly from this compound is less common, the principles established with its isomers suggest its potential. A chiral catalyst derived from this compound would combine steric bulk in proximity to the active site with modulated acidity, a combination that could be advantageous for achieving high enantioselectivity in certain transformations.

The unique properties of this compound and its derivatives are being harnessed to develop catalytic systems for specific and challenging organic transformations. One such area is in the synthesis of complex heterocyclic structures. For instance, the synthesis of (trifluoromethyl)sulfonylated cyclopenta[b]indolines has been achieved through a metal-free cascade reaction of aniline-derived substrates. nih.gov This highlights the utility of functionalized anilines in constructing intricate molecular architectures.

In the realm of transition metal catalysis, the development of nickel complexes with N-heterocyclic carbene ligands bearing fluorine-substituted aryl groups has shown promise in Kumada-Tamao-Corriu cross-coupling reactions. nih.gov A monovalent nickel complex with a tris(3,5-di(trifluoromethyl)phenyl)phosphine ligand exhibited enhanced stability in the solid state while maintaining high catalytic activity in solution. nih.gov This underscores the beneficial effects of trifluoromethyl groups on ligand performance.

Furthermore, palladium-catalyzed carbonylative coupling reactions, which are crucial for synthesizing functional molecules like amides and esters, have benefited from the development of advanced catalyst systems. acs.org The use of aniline derivatives as coupling partners in these reactions is widespread, and the electronic properties of the aniline can influence the reaction outcome. acs.org

Table 2: Specific Organic Transformations Utilizing Aniline Derivatives

| Transformation | Aniline Derivative | Catalyst/Reagent | Significance | Reference |

|---|---|---|---|---|

| Synthesis of Indeno[1,2-b]pyridines | 3,5-Bis(trifluoromethyl)aniline | 3,5-Bis(trifluoromethyl) phenylammonium triflate (BFPAT) | Demonstrates use as an effective Brønsted acid organocatalyst. | sigmaaldrich.com |

| Kumada-Tamao-Corriu Coupling | (Used in phosphine (B1218219) ligand synthesis) | NHC-Nickel(I) Complex | Trifluoromethyl groups on the phosphine ligand enhance catalyst stability. | nih.gov |

| Synthesis of Cyclopenta[b]indolines | Anilide-derived allenols and alkenols | Metal-free cascade reaction | Enables the construction of complex heterocyclic scaffolds. | nih.gov |

Materials Science and Advanced Functional Materials

The incorporation of this compound into polymers and other materials can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic or optical characteristics. The trifluoromethyl groups are known to increase hydrophobicity, lower the refractive index, and improve solubility in certain solvents, making this compound a valuable monomer or additive in materials science.

Fluorinated polymers are well-known for their exceptional properties, and the introduction of trifluoromethyl groups via monomers like this compound is a key strategy for developing new high-performance materials.

Polyimides: These are a class of high-performance polymers known for their outstanding thermal stability, mechanical strength, and dielectric properties. Incorporating fluorinated monomers can further enhance these characteristics. While specific data on polyimides from this compound is limited, research on related fluorinated anilines, such as 2,5-bis(trifluoromethyl)aniline (B140203), indicates that their inclusion can lead to polymers with increased solubility, lower dielectric constants, and improved optical transparency, making them suitable for applications in microelectronics and aerospace.

Polyurethanes: Fluorinated polyurethanes are sought after for their chemical resistance and low surface energy, which translates to water and oil repellency. mdpi.com They are often synthesized using fluorinated diols or diisocyanates. mdpi.com The use of this compound as a chain extender or as a precursor to a diisocyanate monomer could yield polyurethanes with enhanced thermal and chemical stability, suitable for high-performance coatings, sealants, and elastomers.

The strong electron-withdrawing nature of the trifluoromethyl groups makes this compound an attractive component for materials used in organic electronics and photonics. These groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a molecule, which is a critical aspect of designing materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Research on the isomer 2,5-bis(trifluoromethyl)aniline suggests that its incorporation into organic molecules can enhance their utility in electronic and photonic applications. chemimpex.com The trifluoromethyl groups contribute to increased thermal stability and solubility, which are important for the processability and lifetime of organic electronic devices. chemimpex.com Moreover, the distinct electronic properties imparted by these groups make them excellent candidates for developing new semiconducting polymers and small molecules with tailored optoelectronic characteristics. The steric hindrance in the 2,6-isomer could also be leveraged to control intermolecular packing in the solid state, a key factor in determining charge transport properties.

Development of Trifluoromethyl-Substituted Polymers for Specific Functions

The compound this compound is identified in patent literature as a component in the creation of specialized polymers with specific, high-performance functions. Its primary role is in the synthesis of polyimides and as a modifier for catalysts used in olefin polymerization.

Detailed research findings indicate that incorporating the this compound moiety into polymer structures can yield materials with desirable characteristics. For instance, patents disclose its use in compositions for forming flexible device substrates, where resulting polyimide films exhibit low dielectric constants and high thermal stability, properties essential for advanced electronics and microelectronics. google.comgoogle.com In the field of olefin polymerization, it has been cited as a potential component in catalyst systems for producing polymers like polyethylene and polypropylene (B1209903) with controlled properties. google.com

Table 1: Patented Applications of this compound in Polymer Science

| Application Area | Polymer Type | Function of this compound | Patented Outcome |

|---|---|---|---|

| Electronics | Polyimide | Monomer/Precursor | Creation of flexible films with low dielectric constants for device substrates. google.com |

| Catalysis | Polyolefins | Catalyst Modifier/Component | Formation of addition polymerization catalysts for producing polymers like polyethylene. google.com |

Pharmaceutical and Agrochemical Intermediates

The presence of trifluoromethyl groups is a well-established strategy in the design of bioactive molecules. These groups can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a key intermediate in the synthesis of complex molecules for these sectors.

Patent filings demonstrate the use of this compound derivatives in the synthesis of potential therapeutic agents. One notable example is its role in the development of Calcitonin Gene-Related Peptide (CGRP) antagonists, a class of drugs targeted for the treatment of migraines. A patent describes the use of a "2,6-bis-trifluoromethyl-aniline" derivative to synthesize (4-amino-3,5-bis-trifluoromethyl-phenyl)methanol, a crucial intermediate in the pathway to these CGRP antagonists. google.com This highlights the compound's value in constructing the specific molecular architecture required for potent and selective drug candidates.

The trifluoromethyl-substituted aniline structure is a common feature in many modern agrochemicals. The electronic properties of the CF3 groups contribute to the efficacy and stability of herbicides and pesticides. While this compound is commercially available and listed for use in agrochemical synthesis, specific, widely-marketed agrochemicals directly derived from it are not extensively documented in public literature. However, its structural analogs, such as 2,6-dichloro-4-(trifluoromethyl)aniline, are known precursors to major commercial products, underscoring the importance of this chemical class in the agricultural sector.

The two trifluoromethyl groups on the this compound ring are instrumental in defining its utility in drug design. The introduction of CF3 groups into a drug candidate molecule has a multifaceted impact on its biological effectiveness.

Enhanced Lipophilicity : The CF3 group is highly lipophilic, which can improve a drug's ability to cross biological membranes, such as the blood-brain barrier. This is critical for drugs targeting the central nervous system.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group or hydrogen atom with a trifluoromethyl group can block metabolic pathways, particularly oxidation by cytochrome P450 enzymes. This increases the drug's half-life and bioavailability.

Increased Binding Affinity : The strong electron-withdrawing nature of the CF3 group can alter the electronic distribution of the molecule, leading to stronger and more selective interactions with biological targets like enzymes and receptors.

Conformational Control : The steric bulk of the CF3 groups can lock the molecule into a specific conformation that is more favorable for binding to its target.

Table 2: Influence of Trifluoromethyl Groups on Drug Properties

| Property | Effect of Trifluoromethyl Group | Rationale |

|---|---|---|

| Lipophilicity | Increased | High hydrophobicity of the CF3 group. |

| Metabolic Stability | Increased | Blocks metabolic oxidation due to the strong C-F bond. |

| Binding Affinity | Often Increased | Alters molecular electronics and can participate in specific interactions. |

| Bioavailability | Often Improved | A consequence of enhanced lipophilicity and metabolic stability. |

Analytical Chemistry Applications

While this compound is listed as a laboratory chemical, its specific use as a reagent in established analytical methods for the detection and quantification of other substances is not well-documented in scientific literature. labcompare.com Its primary role remains that of a synthetic building block rather than an analytical tool itself.

Impurity Profiling and Identification in Pharmaceutical Development

In the landscape of pharmaceutical development, the identification and control of impurities are of paramount importance to ensure the safety and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines that necessitate the thorough characterization of any impurity present at levels of 0.10% or higher. This compound, as a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is a focal point for impurity profiling studies. The manufacturing process of this aniline derivative and its subsequent reactions can introduce a range of process-related impurities and degradation products that may be carried through to the final API.

The process of impurity profiling involves a suite of advanced analytical techniques to detect, identify, and quantify these trace-level impurities. biomedres.usmedwinpublishers.com Modern analytical approaches have largely shifted from qualitative tests to more sensitive and specific chromatographic and spectroscopic methods. ijprajournal.comscirp.org High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the workhorses for separating impurities, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for their structural elucidation. srce.hrnih.gov

A notable case study, although involving the isomeric 2,5-bis(trifluoromethyl)aniline, is the synthesis of Dutasteride, a 5α-reductase inhibitor. lookchem.comrasayanjournal.co.in The synthesis of Dutasteride involves the reaction of a steroidal carboxylic acid with 2,5-bis(trifluoromethyl)aniline. lookchem.comepo.org Research and patent literature have detailed the identification and synthesis of several process-related impurities in Dutasteride that can originate from or are related to the bis(trifluoromethyl)aniline starting material. google.comresearchgate.net These impurities can include isomers, byproducts of incomplete reactions, or subsequent degradation products.

For instance, in the synthesis of Dutasteride, several impurities have been identified. These include the dihydro impurity, a β-isomer, and a desmethyl derivative. researchgate.net The formation of such impurities underscores the need for rigorous process control and the development of robust analytical methods to ensure the purity of the final API.

The general approach to impurity profiling of a drug substance derived from this compound involves:

Method Development and Validation: Development of sensitive and specific analytical methods, typically HPLC with UV detection, to separate the API from all potential impurities. These methods must be validated according to ICH guidelines to ensure they are accurate, precise, linear, and robust.

Forced Degradation Studies: The API is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. This helps in understanding the degradation pathways and ensures the analytical method is "stability-indicating," meaning it can separate the degradation products from the API.

Impurity Isolation and Characterization: Any impurity detected at a significant level is isolated, often using preparative HPLC. allfordrugs.com The isolated impurity is then structurally characterized using techniques like LC-MS/MS, high-resolution mass spectrometry (HRMS), and NMR (1D and 2D) spectroscopy. srce.hr

Quantitative Analysis: Once identified, the impurities are quantified in the API batches to ensure they are within the acceptable limits defined by regulatory authorities.

The table below provides an illustrative example of potential impurities that could be monitored in a pharmaceutical product synthesized using a bis(trifluoromethyl)aniline derivative, based on the findings from Dutasteride research.

| Impurity Name | Type | Potential Origin | Analytical Detection |

| Dihydro-API | Process-Related | Incomplete dehydrogenation step in the synthesis. researchgate.net | HPLC, LC-MS |

| API Isomer (e.g., β-isomer) | Process-Related | Isomerization during synthesis or use of impure starting materials. researchgate.net | HPLC, LC-MS, Chiral Chromatography |

| Unreacted Starting Material | Process-Related | Incomplete reaction of this compound. | HPLC, GC |

| Byproducts of Side Reactions | Process-Related | Side reactions involving this compound or intermediates. | HPLC, LC-MS |

| Degradation Products | Degradation | Degradation of the API under storage or stress conditions. | HPLC, LC-MS |

This table is for illustrative purposes and the specific impurities will depend on the synthetic route and the specific API.

Detailed research findings on the impurity profile of APIs derived from this compound are often proprietary to pharmaceutical manufacturers. However, the principles and methodologies are well-established within the field of pharmaceutical analysis. The use of hyphenated techniques like LC-MS and LC-NMR has significantly enhanced the ability to rapidly identify and characterize unknown impurities at very low levels, ensuring the quality and safety of medicines. ijprajournal.comsrce.hr

Perspectives and Future Research Directions

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

While established methods for the synthesis of trifluoromethylated anilines exist, there is a continuous drive toward developing more efficient, cost-effective, and environmentally benign processes. Future research will likely focus on:

Greener Synthesis Routes: Exploring alternative reagents and catalysts that minimize hazardous waste and reduce energy consumption. This includes the investigation of flow chemistry and microwave-assisted synthesis to enhance reaction efficiency and safety.

Catalytic C-H Functionalization: Direct trifluoromethylation of aniline (B41778) and its precursors through catalytic C-H activation represents a highly atom-economical approach. Developing robust and selective catalysts for this transformation will be a significant area of research.

Alternative Fluorinating Agents: Investigating novel and safer sources of the trifluoromethyl group to replace potentially hazardous or expensive reagents.

A notable synthetic route for a related compound, 2,4,6-tris(trifluoromethyl)aniline, involves a two-step process starting from 1,3,5-tris(trifluoromethyl)benzene. This method proceeds through deprotonation and iodination, followed by a copper-catalyzed amination, offering a more accessible alternative to previous multi-step syntheses. researchgate.net

Advanced Computational Modeling for Property Prediction and Mechanism Elucidation

Computational chemistry offers powerful tools to predict the properties of molecules and to understand reaction mechanisms at a molecular level. Future research directions in this area for 2,6-bis(trifluoromethyl)aniline include:

Predictive Modeling: Utilizing Density Functional Theory (DFT) and other ab initio methods to accurately predict the electronic, steric, and spectroscopic properties of new derivatives. researchgate.netresearchgate.net This can guide synthetic efforts by identifying promising candidates for specific applications.

Reaction Mechanism Studies: Elucidating the transition states and energy profiles of reactions involving this compound to optimize reaction conditions and improve yields.

QSAR and QSPR Studies: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to correlate the structural features of its derivatives with their biological activities or physical properties.

Computational studies have been employed to investigate the vibrational spectra and molecular geometries of related trifluoromethylanilines, providing valuable insights into their electronic structure. researchgate.netresearchgate.net

Development of New Derivatives with Tuned Electronic and Steric Properties

The two trifluoromethyl groups in this compound provide a unique scaffold that can be further modified to create a diverse library of derivatives with tailored properties. Future research will focus on:

Functionalization of the Aniline Ring: Introducing a variety of substituents onto the aromatic ring to modulate the electronic and steric environment. This can influence the compound's reactivity, solubility, and biological interactions.

Modification of the Amino Group: Derivatizing the amino group to form amides, sulfonamides, and other functional groups, leading to new classes of compounds with potential applications in medicinal chemistry and materials science. nih.gov

Synthesis of Chiral Derivatives: Developing enantioselective syntheses of chiral derivatives for applications in asymmetric catalysis and as chiral resolving agents.

The development of derivatives is crucial for tuning the properties of the parent compound. For instance, in the development of anti-cancer agents, modifications to the core structure of related aminofluorene and aminocarbazole derivatives have been shown to influence their mutagenic properties. nih.gov Similarly, the synthesis of pyrazole (B372694) derivatives from substituted anilines has led to potent antimicrobial agents. nih.gov

Expansion of Applications in Emerging Fields (e.g., Energy, Environmental Science)

The inherent properties of this compound and its derivatives, such as thermal stability and hydrophobicity, make them attractive candidates for applications beyond their traditional use in pharmaceuticals and agrochemicals. Future research could explore:

Energy Storage and Conversion: Investigating the use of its derivatives as components in electrolytes for batteries, as charge-transporting materials in organic solar cells, or as building blocks for organic light-emitting diodes (OLEDs).

Environmental Remediation: Designing derivatives that can act as selective extractants for pollutants or as sensors for the detection of environmentally relevant analytes. The stability of the C-F bond suggests that these compounds could be persistent, a factor that requires careful consideration in environmental applications. wikipedia.org

Advanced Polymers: Incorporating the this compound moiety into polymer backbones to create materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

The introduction of trifluoromethyl groups is known to modify the physical and chemical properties of molecules, which can have significant consequences for their biological activity and applications in materials chemistry. acs.org

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

A significant area of future research lies in the systematic exploration of the structure-activity relationships of this compound derivatives to optimize their biological activity for therapeutic applications. This involves:

Screening against Diverse Biological Targets: Testing a library of derivatives against a wide range of enzymes, receptors, and other biological targets to identify new lead compounds for various diseases.

Iterative Design and Synthesis: Using the results from biological screening to design and synthesize new generations of derivatives with improved potency, selectivity, and pharmacokinetic properties.

Understanding the Mode of Action: Investigating the molecular mechanisms by which bioactive derivatives exert their effects to guide further optimization efforts.

SAR studies on related compounds have demonstrated the importance of substituent effects on biological activity. For example, studies on salicylanilide-based peptidomimetics containing a 4-(trifluoromethyl)aniline (B29031) moiety have shown that the nature of the substituents significantly impacts their antibacterial activity. mdpi.com Similarly, SAR studies on benzothiazole (B30560) derivatives have been crucial in developing potential molecular probes for tau protein in Alzheimer's disease research. rsc.org

Q & A

How can researchers optimize the synthesis of 2,6-bis(trifluoromethyl)aniline derivatives for high yield and purity?

Basic Research Question

To achieve high yields, reaction conditions such as temperature, stoichiometry, and catalyst selection must be carefully controlled. For example, the synthesis of 1-[2-chloro-3,5-bis(trifluoromethyl)phenyl]-3-(2,6-dichlorobenzoyl)urea from 2-chloro-3,5-bis(trifluoromethyl)aniline demonstrated a 95% yield by using 2,6-dichlorobenzoyl isocyanate under controlled conditions . Purification methods like column chromatography or recrystallization are critical for removing byproducts, especially when trifluoromethyl groups influence solubility.

What analytical techniques are most effective for characterizing this compound and its derivatives?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. For instance, H and F NMR were used to confirm the hydrogenation of a bicyclohexyl–dinitro molecule to its diamine derivative, highlighting the distinct shifts caused by trifluoromethyl groups . Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are complementary for verifying molecular weight and purity, as seen in photodegradation studies .

What methodologies are recommended for studying the photodegradation of this compound in environmental samples?

Advanced Research Question

Photocatalytic degradation using bimetallic nanoparticles (e.g., carbon-nitrogen doped Zn-Ti catalysts) under visible light irradiation effectively breaks down 2,5-bis(trifluoromethyl)aniline in wastewater. Key parameters include pH (optimized at 7.0), catalyst dosage (20 mg/L), and irradiation time (monitored via HPLC to track concentration changes) . Control experiments with TiO and ZnO nanoparticles can help compare degradation efficiency.

How do electron-withdrawing substituents like trifluoromethyl groups influence the reactivity of aniline derivatives in nucleophilic substitution reactions?

Advanced Research Question

Trifluoromethyl groups enhance electrophilic aromatic substitution reactivity by polarizing the aromatic ring. For example, in the synthesis of urea derivatives, the electron-deficient nature of 2-chloro-3,5-bis(trifluoromethyl)aniline facilitates nucleophilic attack by isocyanates, leading to high product yields . Computational studies (e.g., DFT calculations) can further elucidate substituent effects on transition states and reaction pathways.

What strategies are used to resolve contradictions in crystallographic data for trifluoromethyl-substituted aniline derivatives?

Advanced Research Question

Single-crystal X-ray diffraction is critical for resolving structural ambiguities. For instance, studies on N,2,4,6-tetramethyl-anilinium trifluoromethanesulfonate revealed how trifluoromethyl groups affect packing patterns and hydrogen bonding . When data conflicts arise (e.g., bond length discrepancies), cross-validation with spectroscopic techniques (IR, Raman) and temperature-dependent crystallography can clarify thermal motion or disorder effects.

How should researchers address inconsistencies in analytical results when synthesizing this compound-based polymers?

Advanced Research Question

Inconsistent NMR or MS data may stem from residual solvents, unreacted monomers, or stereochemical variations. For polyimides derived from fluorinated diamines, systematic characterization using F NMR and gel permeation chromatography (GPC) can identify oligomerization or branching . Reproducibility requires strict control of anhydrous conditions and inert atmospheres, as moisture or oxygen may introduce side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.